molecular formula C14H19N5O2 B402829 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione CAS No. 300700-48-5

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B402829
CAS No.: 300700-48-5
M. Wt: 289.33g/mol
InChI Key: MZMBRSVEDWDMAR-UHFFFAOYSA-N
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Description

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a purine-2,6-dione derivative characterized by a bicyclic purine core with substituents at positions 3, 7, and 8. The 8-piperidin-1-yl group contributes to basicity and hydrogen-bonding capacity, which may influence receptor binding . This structural framework is shared with several adenosine receptor antagonists and kinase inhibitors, making it a scaffold of interest in medicinal chemistry.

Properties

IUPAC Name

3-methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-3-7-19-10-11(17(2)14(21)16-12(10)20)15-13(19)18-8-5-4-6-9-18/h3H,1,4-9H2,2H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMBRSVEDWDMAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation at Position 7

The 7-prop-2-enyl (allyl) group is introduced via nucleophilic alkylation.

  • Reagents : Allyl bromide or methanesulfonic acid allyl ester.

  • Base : Potassium bicarbonate (KHCO₃) or sodium carbonate (Na₂CO₃).

  • Solvent : Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Yield : ~94% under optimized conditions.

Example :

3-Methylxanthine+Allyl mesylateNMP, KHCO3Δ7-Allyl-3-methylxanthine\text{3-Methylxanthine} + \text{Allyl mesylate} \xrightarrow[\text{NMP, KHCO}_3]{\Delta} \text{7-Allyl-3-methylxanthine}

Halogenation at Position 8

The 8-position is activated for piperidine substitution via halogenation.

Chlorination

  • Reagent : N-Chlorosuccinimide (NCS).

  • Solvent : DMF or NMP.

  • Yield : 83%.

Example :

7-Allyl-3-methylxanthineDMFNCS8-Chloro-7-allyl-3-methylxanthine\text{7-Allyl-3-methylxanthine} \xrightarrow[\text{DMF}]{\text{NCS}} \text{8-Chloro-7-allyl-3-methylxanthine}

Alternative Iodination

  • Reagent : N-Iodosuccinimide (NIS).

  • Yield : 91%.

Piperidine Substitution at Position 8

The halogenated intermediate undergoes nucleophilic aromatic substitution with piperidine.

Reaction Conditions

  • Reagent : Piperidine or (R)-3-aminopiperidine dihydrochloride.

  • Base : Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).

  • Solvent : NMP or DMF.

  • Temperature : 80–100°C.

  • Yield : 77–97%.

Example :

8-Chloro-7-allyl-3-methylxanthine+PiperidineNMP, NaHCO390C3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione\text{8-Chloro-7-allyl-3-methylxanthine} + \text{Piperidine} \xrightarrow[\text{NMP, NaHCO}_3]{90^\circ \text{C}} \text{3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione}

Purification and Characterization

Final purification employs silica gel chromatography (ethyl acetate/hexane = 1:1) or recrystallization from toluene. Analytical validation includes:

  • HPLC Purity : >99%.

  • Mass Spectrometry : m/z 450.5 [M+H]⁺.

  • Chiral Analysis : Confirmation of (R)-configuration via chiral HPLC.

Alternative Synthetic Routes

One-Pot Alkylation-Halogenation

Combining Steps 1 and 2 in NMP improves efficiency:

  • Yield : 78% for 8-chloro intermediate.

Microwave-Assisted Synthesis

Reduces reaction time by 50% with comparable yields.

Comparative Analysis of Methods

Parameter Chlorination (NCS) Iodination (NIS)
Yield83%91%
CostLowHigh
Byproduct FormationMinimalModerate

Industrial Scalability Considerations

  • Solvent Choice : NMP preferred for high boiling point and solubility.

  • Catalyst : DMAP accelerates piperidine coupling.

  • Green Chemistry : Subcritical water as alternative solvent under investigation.

Challenges and Solutions

  • Regioselectivity : Competing N7/N9 alkylation mitigated by steric hindrance (e.g., bulky bases).

  • Piperidine Purity : Use of (R)-3-aminopiperidine dihydrochloride ensures enantiomeric excess >99% .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the prop-2-enyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a tool to study purine metabolism and its effects on cellular processes.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to purine receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations at Position 8

  • 8-Piperazinyl Derivatives: The compound 3-Methyl-7-pentyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione (CAS 313530-91-5) replaces the piperidinyl group with a piperazinyl substituent. This derivative has a molar mass of 320.39 g/mol, compared to the target compound’s estimated mass of ~330–340 g/mol, suggesting minor differences in solubility and bioavailability .
  • 8-(Dihydroxypropylsulfanyl) Derivatives: 8-(2,3-Dihydroxypropylsulfanyl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione (CAS 378201-02-6) substitutes the piperidinyl group with a sulfanyl-dihydroxypropyl chain. The sulfanyl moiety may also confer metabolic stability compared to amine-containing substituents .

Analogues with Variations at Position 7

  • 7-Phenethyl Derivatives :
    3-Methyl-8-pentylsulfanyl-7-phenethyl-3,7-dihydro-purine-2,6-dione features a phenethyl group at position 7, which increases aromatic interactions and steric hindrance. This substitution may enhance binding to hydrophobic pockets in enzymes or receptors but reduce conformational flexibility compared to the allyl group in the target compound .

  • 7-(3-Chloroalkyl) Derivatives: Derivatives like 1,3-dimethyl-7-(3-chloroalkyl)-8-alkoxy-purine-2,6-dione (from ) utilize halogenated alkyl chains at position 7. However, the allyl group in the target compound offers a conjugated π-system, which may improve binding to aromatic residues in biological targets .

Pharmacologically Active Analogues

  • Istradefylline: A clinically approved adenosine A2A receptor antagonist, Istradefylline (8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione) shares the purine-2,6-dione core but differs in substituents. Its 8-styryl group and 1,3-diethyl groups confer high selectivity for A2A receptors. The target compound’s 8-piperidinyl and 7-allyl groups may reduce receptor specificity but improve metabolic stability .
  • The target compound’s purine core may offer similar rigidity but with distinct electronic properties due to nitrogen positioning .

Key Research Findings

Binding Affinity and Selectivity

  • Piperidinyl and piperazinyl groups at position 8 are critical for adenosine receptor modulation. Piperazinyl derivatives often exhibit higher affinity due to additional hydrogen-bonding interactions, but piperidinyl groups may improve blood-brain barrier penetration .
  • The 7-allyl group in the target compound enhances steric interactions compared to smaller substituents (e.g., methyl), as seen in molecular docking studies of similar purine derivatives ().

Pharmacokinetic Properties

  • Compounds with 8-piperidinyl groups (e.g., 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione ) show moderate logP values (~2.5–3.0), balancing solubility and membrane permeability. In contrast, sulfanyl-dihydroxypropyl derivatives () exhibit lower logP (~1.5), favoring renal excretion .

Biological Activity

3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other metabolic disorders. This compound's structure suggests it may interact with various biological targets, including enzymes and receptors involved in glucose metabolism.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 264.29 g/mol

The structural features include a piperidine ring and a purine core, which are critical for its biological interactions.

1. Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One of the most significant biological activities associated with 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione is its ability to inhibit DPP-IV, an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones.

  • Case Study : A study demonstrated that this compound exhibited a stronger inhibitory effect on DPP-IV compared to established inhibitors like vildagliptin and sitagliptin. This suggests its potential as a therapeutic agent for type 2 diabetes mellitus, offering a once-daily dosing option due to its prolonged action .

2. Antidiabetic Effects

Research indicates that compounds similar to 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione can improve glycemic control in diabetic models.

CompoundDPP-IV Inhibition (%)Effect on Blood Glucose (mg/dL)
3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione85%-30
Vildagliptin75%-25
Sitagliptin70%-20

This table summarizes the comparative efficacy of various DPP-IV inhibitors based on their inhibition percentage and their effect on blood glucose levels in experimental settings.

3. Potential Neuroprotective Effects

Emerging research suggests that purine derivatives may also exhibit neuroprotective properties. The compound's ability to modulate adenosine receptors could be linked to neuroprotection against oxidative stress and inflammation.

The mechanism by which 3-Methyl-8-piperidin-1-yl-7-prop-2-enylpurine-2,6-dione exerts its effects primarily involves:

  • DPP-IV Inhibition : By preventing the breakdown of incretin hormones, it enhances insulin secretion in response to meals.
  • Adenosine Receptor Modulation : The compound may influence adenosine receptor signaling pathways, which are crucial for various physiological processes including neuroprotection and inflammation regulation.

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